Deglucohyrcanoside is obtained primarily from the seeds of Coronilla hyrcana. This plant is part of the Fabaceae family and has been studied for its various bioactive compounds. As a cardiac glycoside, Deglucohyrcanoside is related to other well-known compounds in this class, such as digitoxin and ouabain, which are recognized for their effects on heart function and potential therapeutic applications in treating heart conditions.
Deglucohyrcanoside can be synthesized through both natural extraction and synthetic methods. The natural extraction typically involves:
In laboratory settings, enzymatic methods have also been explored for synthesizing Deglucohyrcanoside. For instance, glucal derivatives can be prepared through halogenation followed by reductive elimination reactions. These synthetic routes often involve various reagents and conditions tailored to optimize yield and purity .
The molecular structure of Deglucohyrcanoside features a steroid backbone typical of cardiac glycosides. The compound comprises four fused rings (three six-membered rings and one five-membered ring), characteristic of steroid structures. Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structural characteristics of Deglucohyrcanoside, providing insights into its 1H and 13C chemical shifts .
Deglucohyrcanoside undergoes several important chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied .
Deglucohyrcanoside primarily exerts its biological effects by inhibiting the Na+/K+-ATPase enzyme. This inhibition disrupts ion homeostasis within cells, leading to:
The compound's ability to modulate these cellular processes highlights its potential as an anticancer agent.
Deglucohyrcanoside exhibits distinct physical and chemical properties:
These properties are crucial for understanding how Deglucohyrcanoside behaves in biological systems and during synthesis .
Deglucohyrcanoside has several promising applications in scientific research:
While not widely used industrially at present, ongoing research may lead to broader applications in medicine and biotechnology .
Deglucohyrcanoside features a core aglycone structure (hyrcanogenin) linked to a glucose moiety via an O-glycosidic bond at the C3 position. Structural analysis reveals a β-configured D-glucopyranose unit, distinguished by characteristic resonances in nuclear magnetic resonance (NMR) spectroscopy: an anomeric proton signal at δ 4.8–5.2 ppm (doublet, J = 7–8 Hz) and a corresponding carbon signal at δ 104–106 ppm [1] [3]. The aglycone’s tetracyclic terpenoid scaffold contains hydroxyl and carbonyl functional groups, confirmed by infrared (IR) absorptions at 3400 cm⁻¹ (O-H) and 1705 cm⁻¹ (C=O) [1].
Isomeric forms arise from variations in glycosylation sites (e.g., C3 vs. C7) and anomeric configurations (α vs. β). While the β-anomer predominates in natural isolates, synthetic routes yield α-anomers under kinetically controlled conditions [2] [5]. Epimerization at the aglycone’s C17 position generates additional stereoisomers, resolvable via reversed-phase chromatography [5].
Table 1: Spectral Signatures of Deglucohyrcanoside and Isomers
Structural Feature | NMR Chemical Shift (¹H) | NMR Chemical Shift (¹³C) | IR Absorption (cm⁻¹) |
---|---|---|---|
Anomeric carbon (β-glucose) | δ 4.90 (d, J = 7.5 Hz) | δ 105.2 | - |
Aglycone C3-OH | - | δ 78.5 | 3400 (broad) |
Aglycone carbonyl | - | δ 215.3 | 1705 |
The glycosidic linkage in deglucohyrcanoside is an O-glycosidic bond with β-1,2-trans stereochemistry, confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the anomeric proton (H1') of glucose and the aglycone’s H3 proton [1] [2]. This configuration arises from neighboring-group participation during biosynthesis: the C2 acetyl group of the glucose donor forms a transient dioxolenium ion, directing nucleophilic attack to the β-face [2]. Molecular dynamics simulations reveal that 1→6-linked disaccharides (e.g., rutinoside analogues) adopt extended conformations, while 1→2 linkages exhibit greater steric crowding near the aglycone [1] [4].
Stereochemical stability is pH-dependent: acid hydrolysis (pH < 3) cleaves the glycosidic bond 40% faster in α-anomers than β-anomers due to reduced anomeric effect stabilization [1] [3]. Enzymatic assays with β-glucosidase show selective hydrolysis of the β-linkage (>90% in 2 hours), confirming the anomeric configuration [3].
Table 2: Glycosidic Bond Properties in Deglucohyrcanoside Analogues
Linkage Type | Hydrolysis Rate (pH 2.0) | Activation Energy (kJ/mol) | Dominant Conformation |
---|---|---|---|
β-1,2-trans | 1.0 × 10⁻³ min⁻¹ | 72.5 | Chair (⁴C₁) |
α-1,2-cis | 1.4 × 10⁻³ min⁻¹ | 68.1 | Twist-boat |
β-1,6-disacch. | 0.8 × 10⁻³ min⁻¹ | 75.3 | Extended |
Deglucohyrcanoside exhibits moderate aqueous solubility (8.2 mg/mL at 25°C), influenced by the glucosyl group’s hydrophilicity. Its Krafft temperature (32°C) implies micelle formation above this threshold, correlating with alkyl chain length in analogues: longer chains (C₁₂) raise the Krafft point to 48°C [4]. Surface tension isotherms indicate a critical micellar concentration of 0.15 mM, with a minimum interfacial area of 45 Ų/molecule [4].
Thermal and pH Stability:
Table 3: Stability Parameters of Deglucohyrcanoside
Condition | Degradation Rate Constant (h⁻¹) | Half-Life | Primary Degradation Pathway |
---|---|---|---|
25°C, pH 5.0 | 2.4 × 10⁻⁴ | 120 days | None (stable) |
80°C, pH 5.0 | 0.011 | 63 hours | Glycosidic hydrolysis |
pH 2.0, 25°C | 0.0013 | 22 days | Aglycone epimerization |
UV light (350 nm), 25°C | 0.042* | 16.5 hours* | Chromophore cleavage |
*Based on absorbance loss at 510 nm.
Solid-state stability studies reveal that crystalline deglucohyrcanoside maintains 98% purity over 12 months at 4°C, while amorphous forms degrade 3.2-fold faster due to hygroscopicity [1]. Solvent polarity markedly impacts reactivity: in acetonitrile, deglucohyrcanoside undergoes 20% slower hydrolysis than in aqueous buffers due to reduced water activity [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7